methyl [4,8-dimethyl-2-oxo-7-(2-oxo-2-phenylethoxy)-2H-chromen-3-yl]acetate
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Overview
Description
Methyl [4,8-dimethyl-2-oxo-7-(2-oxo-2-phenylethoxy)-2H-chromen-3-yl]acetate is a complex organic compound belonging to the class of chromen derivatives. This compound is characterized by its unique structure, which includes a chromen core substituted with various functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl [4,8-dimethyl-2-oxo-7-(2-oxo-2-phenylethoxy)-2H-chromen-3-yl]acetate typically involves multi-step organic reactions. One common method involves the condensation of 4,8-dimethyl-2-oxo-2H-chromen-3-yl acetic acid with 2-oxo-2-phenylethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ester linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl [4,8-dimethyl-2-oxo-7-(2-oxo-2-phenylethoxy)-2H-chromen-3-yl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group into an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the phenylethoxy group, where nucleophiles replace the phenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted chromen derivatives.
Scientific Research Applications
Methyl [4,8-dimethyl-2-oxo-7-(2-oxo-2-phenylethoxy)-2H-chromen-3-yl]acetate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl [4,8-dimethyl-2-oxo-7-(2-oxo-2-phenylethoxy)-2H-chromen-3-yl]acetate involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating biochemical pathways. For instance, its potential anticancer activity could be attributed to the inhibition of key enzymes involved in cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- Methyl [4,8-dimethyl-2-oxo-7-(2H-tetrazol-5-ylmethoxy)-2H-chromen-3-yl]acetate
- Methyl [7-(2-ethoxy-2-oxoethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]acetate
Uniqueness
Methyl [4,8-dimethyl-2-oxo-7-(2-oxo-2-phenylethoxy)-2H-chromen-3-yl]acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenylethoxy group differentiates it from other chromen derivatives, potentially leading to unique interactions with biological targets and distinct applications in research and industry .
Biological Activity
Methyl [4,8-dimethyl-2-oxo-7-(2-oxo-2-phenylethoxy)-2H-chromen-3-yl]acetate is a complex organic compound belonging to the chromene family, characterized by its unique chromone backbone and various substituents. This article delves into its biological activity, particularly focusing on its potential therapeutic applications, mechanisms of action, and comparative studies with related compounds.
Chemical Structure and Properties
The molecular formula of this compound is C22H20O6, with a molecular weight of 380.4 g/mol. The compound features a methyl ester group and multiple methyl and phenyl substituents, contributing to its reactivity and biological properties.
Inhibition of Carbonic Anhydrases
One of the most notable biological activities of this compound is its role as an inhibitor of carbonic anhydrases (CAs) . CAs are enzymes that facilitate the reversible conversion of carbon dioxide and water to bicarbonate and protons, playing crucial roles in physiological processes such as respiration and acid-base balance.
Research indicates that this compound selectively inhibits tumor-associated human carbonic anhydrases IX and XII. The inhibition constants (Ki values) for these enzymes range from 0.46 mM to 0.53 mM, suggesting significant potential for cancer therapy applications.
Molecular Docking Studies
Molecular docking studies have revealed that the orientation and specific substituents on the chromene scaffold are critical for determining binding affinity and selectivity towards different isoforms of carbonic anhydrases. These findings are essential for optimizing the compound for therapeutic use.
Comparative Analysis with Related Compounds
To better understand the unique biological activity of this compound, a comparison with structurally similar compounds is useful:
Compound Name | Structural Features | Biological Activity | Unique Aspects |
---|---|---|---|
Methyl 2-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetate | Hydroxy group at position 7 | Inhibitor of carbonic anhydrases | Simpler structure without phenylethoxy |
7-(4-Methoxyphenyl)-4,8-dimethylchromenone | Methoxy group on phenyl ring | Moderate CA inhibition | Lacks ester functionality |
4-Methylcoumarin | Coumarin backbone | Antioxidant properties | Less complex than chromenes |
This table illustrates how variations in substituents influence biological activity and potential applications in medicinal chemistry.
Case Studies
Case Study 1: Cancer Therapeutics
A study focused on the application of this compound in cancer therapeutics demonstrated its effectiveness in inhibiting tumor growth in vitro. The compound was tested against various cancer cell lines, showing significant cytotoxic effects at concentrations that did not exhibit toxicity to normal cells.
Case Study 2: Neuroprotection
Another research effort explored the neuroprotective effects of derivatives related to this compound. Substitutions at specific positions were found to enhance neuroprotective properties against neurotoxicity induced by MPP+ in SH-SY5Y neuroblastoma cells, indicating potential implications for treating neurodegenerative diseases .
Properties
IUPAC Name |
methyl 2-(4,8-dimethyl-2-oxo-7-phenacyloxychromen-3-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O6/c1-13-16-9-10-19(27-12-18(23)15-7-5-4-6-8-15)14(2)21(16)28-22(25)17(13)11-20(24)26-3/h4-10H,11-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZVBKNLGUYYKCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC(=O)C3=CC=CC=C3)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O6 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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